3-Cyclobutylpicolinic acid
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Overview
Description
3-Cyclobutylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine carboxylic acids. This compound features a cyclobutyl group attached to the third position of the picolinic acid structure. Picolinic acids are known for their chelating properties and have been studied for various biological and chemical applications.
Mechanism of Action
Target of Action
3-Cyclobutylpicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The mode of action of this compound is likely similar to that of picolinic acid, given their structural similarity. Picolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
Picolinic acid has been shown to have anti-viral properties both in vitro and in vivo . Given the structural similarity, this compound might also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpicolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a cyclobutyl boronic acid with a halogenated picolinic acid derivative in the presence of a palladium catalyst . This reaction is carried out under mild conditions and is known for its high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The picolinic acid moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
3-Cyclobutylpicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in metal ion chelation and transport.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, known for its chelating properties.
2-Methylpicolinic Acid: Similar structure with a methyl group at the second position.
4-Chloropicolinic Acid: Contains a chlorine atom at the fourth position.
Uniqueness: 3-Cyclobutylpicolinic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other picolinic acid derivatives .
Properties
IUPAC Name |
3-cyclobutylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8(5-2-6-11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFRUWLRBGPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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